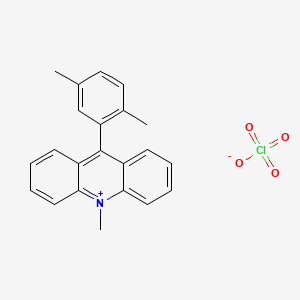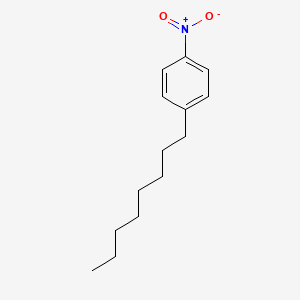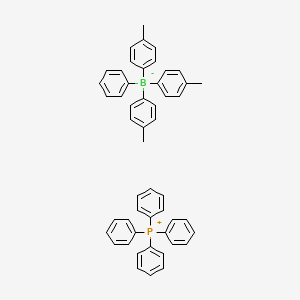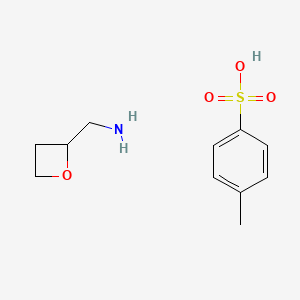
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide is an organic compound with a unique structure that includes both hydroxyethyl and vinylbenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide can be synthesized through a multi-step process. One common method involves the reaction of 4-vinylbenzoic acid with diethanolamine in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C. The use of a dehydrating agent can help drive the reaction to completion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as zinc-doped calcium oxide, can enhance the efficiency of the reaction and allow for the recycling of catalysts .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products
Oxidation: Products include N,N-bis(2-formylethyl)-4-vinylbenzamide or N,N-bis(2-carboxyethyl)-4-vinylbenzamide.
Reduction: The major product is N,N-bis(2-hydroxyethyl)-4-ethylbenzamide.
Substitution: Products vary depending on the nucleophile used, such as N,N-bis(2-hydroxyethyl)-4-alkylbenzamide.
Aplicaciones Científicas De Investigación
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide involves its interaction with various molecular targets. The hydroxyethyl groups can form hydrogen bonds with biological molecules, while the vinyl group can participate in polymerization reactions. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)taurine: Similar in structure but contains a sulfonic acid group instead of a vinyl group.
N,N-Bis(2-hydroxyethyl)oleamide: Contains an oleic acid moiety instead of a vinylbenzamide group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-4-vinylbenzamide is unique due to its combination of hydroxyethyl and vinylbenzamide groups, which provide distinct chemical reactivity and potential for diverse applications. The presence of the vinyl group allows for polymerization, while the hydroxyethyl groups enhance solubility and reactivity in biochemical systems .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
4-ethenyl-N,N-bis(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C13H17NO3/c1-2-11-3-5-12(6-4-11)13(17)14(7-9-15)8-10-16/h2-6,15-16H,1,7-10H2 |
Clave InChI |
URODNGJHLIJIEY-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12508464.png)

![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)

![N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B12508535.png)
![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B12508538.png)
